1-(4-Fluorophenyl)-3-(1-phenylethyl)urea
Descripción
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-(1-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-11(12-5-3-2-4-6-12)17-15(19)18-14-9-7-13(16)8-10-14/h2-11H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMXUBFIKPMVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(1-phenylethyl)urea typically involves the reaction of 4-fluoroaniline with phenylethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include:
Temperature: Moderate temperatures (50-80°C) are usually sufficient.
Solvent: Common solvents include dichloromethane or toluene.
Catalyst: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Fluorophenyl)-3-(1-phenylethyl)urea can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluorophenyl)-3-(1-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized side chains.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl urea derivatives.
Aplicaciones Científicas De Investigación
CRAC Channel Inhibition
One of the primary applications of 1-(4-Fluorophenyl)-3-(1-phenylethyl)urea is its role as a specific inhibitor of the CRAC channel, particularly targeting the ORAI1 protein. This inhibition affects calcium signaling pathways, which are crucial for numerous cellular processes, including:
- Immune Response : By modulating calcium influx, this compound can influence immune cell activation and function, potentially offering therapeutic benefits in autoimmune diseases.
- Muscle Contraction : The modulation of calcium signaling can also impact muscle physiology, suggesting applications in muscle-related disorders.
Studies have demonstrated that 1-(4-Fluorophenyl)-3-(1-phenylethyl)urea effectively inhibits calcium influx in cells expressing ORAI1, providing insights into its mechanism of action and potential therapeutic applications against conditions related to calcium dysregulation .
Comparative Analysis with Related Compounds
The following table summarizes some compounds structurally related to 1-(4-Fluorophenyl)-3-(1-phenylethyl)urea, highlighting their unique features:
| Compound Name | Unique Features |
|---|---|
| 1-(4-Fluorophenyl)-3-(1-phenylethyl)urea | Specific CRAC channel inhibitor targeting ORAI1 |
| 1-Benzyl-3-(1-phenylethyl)urea | Similar urea core but lacks fluorine substitution |
| 1-Benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea | Contains dichlorophenyl group; different biological activity |
| 1-Benzyl-3-(4-bromophenyl)-1-(1-phenylethyl)urea | Bromine substitution may alter reactivity and potency |
This comparison highlights the uniqueness of 1-(4-Fluorophenyl)-3-(1-phenylethyl)urea due to its fluorinated phenyl group and specific inhibitory action on calcium channels .
Case Studies and Research Findings
Research has identified several derivatives of urea compounds that exhibit promising biological activities. For instance:
- A study demonstrated that structural modifications of urea derivatives can lead to potent complement inhibitors. The optimized compound from this series showed an IC50 value as low as 13 nM against C9 deposition through various pathways .
- Another investigation into antimicrobial activities found that certain urea derivatives exhibited significant growth inhibition against bacterial strains such as Acinetobacter baumannii, indicating potential applications in treating infections .
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-3-(1-phenylethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Substituent Effects on Activity
- Fluorine Substitution : The 4-fluorophenyl group is a recurring motif in bioactive urea derivatives. Fluorine’s electronegativity enhances dipole interactions and reduces metabolic degradation, as seen in AMS21 (FPR2 agonist, EC₅₀ = 0.026 μM) and antimicrobial compound 3n .
- Lipophilic Groups : Adamantane (3l) and benzyl (3n) substituents improve membrane penetration and target binding, critical for antimicrobial activity .
- Chalcone Hybrids : In chalcone derivatives (e.g., 2j), para-fluorophenyl groups paired with halogens (Br, Cl) lower IC₅₀ values (4.703 μM) by optimizing electronic and steric properties .
Pharmacological Selectivity
- Receptor Specificity : AMS21 exhibits 10-fold selectivity for FPR2 over FPR1, attributed to the 4-fluorophenyl group’s spatial orientation .
- Antimicrobial Specificity : Compound 3l shows selective inhibition of A. baumannii, likely due to adamantane’s unique interaction with bacterial membranes .
Key Research Findings
Fluorine Enhances Potency : Fluorine’s electronegativity and small atomic radius improve binding affinity across multiple targets (e.g., FPR2, anticonvulsant enzymes) .
Steric vs. Electronic Effects : While electronegative groups (e.g., Cl, Br) lower IC₅₀ in chalcones , lipophilic groups (adamantane, benzyl) dominate in antimicrobial activity .
Synthetic Feasibility : Para-fluorophenyl derivatives are consistently high-yielding, suggesting scalability for drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Fluorophenyl)-3-(1-phenylethyl)urea, and how do reaction conditions influence yield?
- Synthesis Protocol : The compound is synthesized via urea linkage formation between an isocyanate (e.g., 4-fluorophenyl isocyanate) and a substituted amine (e.g., 1-phenylethylamine). Key steps include:
- Step 1 : Reaction in anhydrous THF or DCM under nitrogen atmosphere at 0–25°C for 12–24 hours.
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
- Yield Optimization : Varies with stoichiometry (1:1.2 amine:isocyanate ratio), temperature (yields drop above 30°C due to side reactions), and solvent polarity. Typical yields range from 45–65% .
- Characterization : Confirm structure using -NMR (δ 7.2–7.5 ppm for aromatic protons), -NMR (urea carbonyl at ~155 ppm), and HRMS (calculated for CHFNO: [M+H] 259.1142) .
Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?
- Primary Methods :
- NMR Spectroscopy : Identifies aromatic protons and urea NH groups.
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z 259.1).
- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient).
- Advanced Techniques : X-ray crystallography (if crystalline) or DFT calculations to predict bond angles and electronic properties (e.g., fluorine’s electron-withdrawing effect on aromatic ring) .
Q. How can researchers design initial biological assays to screen for activity?
- Target Selection : Prioritize enzymes/receptors with known urea-binding pockets (e.g., kinases, GPCRs).
- Assay Types :
- Enzyme Inhibition : Measure IC via fluorescence-based assays (e.g., kinase activity using ADP-Glo™).
- Cellular Viability : MTT assay in cancer cell lines (e.g., MCF-7, HepG2) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl substitution) impact biological activity and selectivity?
- SAR Insights :
| Substituent Position | Activity Trend (IC, μM) | Selectivity Notes |
|---|---|---|
| 4-Fluorophenyl | 0.8–1.2 (kinase X) | High vs. kinase Y |
| 3-Fluorophenyl | 2.5–3.0 | Moderate |
| Phenyl (no F) | >10 | Low |
- Mechanistic Rationale : Fluorine’s electronegativity enhances hydrogen bonding with kinase ATP-binding sites. Molecular docking (AutoDock Vina) shows ΔG = -9.2 kcal/mol for 4-fluoro vs. -7.1 kcal/mol for non-fluorinated analogs .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC values)?
- Root Causes :
- Assay Variability : Buffer composition (e.g., DMSO concentration >1% alters activity).
- Compound Stability : Hydrolysis of urea under acidic conditions (e.g., pH <5).
- Solutions :
- Validate results across ≥3 independent labs.
- Use LC-MS to confirm compound integrity during assays .
Q. How can computational modeling guide the optimization of pharmacokinetic properties (e.g., solubility, metabolic stability)?
- ADME Predictions :
- LogP : Calculated 3.1 (experimental 3.4) suggests moderate lipophilicity.
- Metabolic Sites : CYP3A4-mediated oxidation of phenylethyl group (identified via MetaSite).
- Design Tweaks : Introduce polar groups (e.g., -OH at para position) to improve aqueous solubility (tested via shake-flask method) .
Q. What experimental designs (e.g., DoE) optimize reaction conditions for scale-up synthesis?
- DoE Parameters :
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 0–30°C | 15°C |
| Solvent | THF vs. DCM | THF |
| Catalyst | None vs. DMAP | None |
- Outcome : 72% yield at 15°C in THF (95% confidence interval). Use PAT tools (FTIR in situ) to monitor reaction progress .
Methodological Considerations
- Contradiction Management : Replicate assays in orthogonal systems (e.g., SPR vs. enzymatic assays) to confirm target engagement.
- Data Reproducibility : Share raw NMR/MS files via platforms like Zenodo for peer validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
